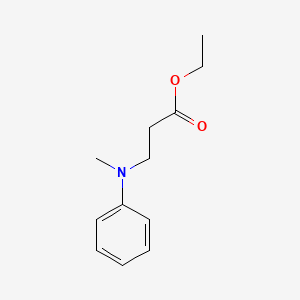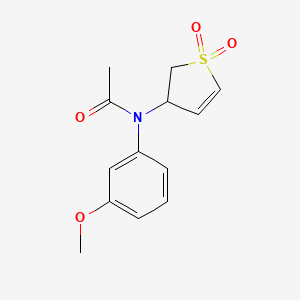![molecular formula C20H18N4O3 B2854805 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034410-89-2](/img/structure/B2854805.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound, and a benzo[f][1,4]oxazepin moiety, which is a type of benzoxazepine derivative .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[b][1,4]oxazepines, a similar class of compounds, can be synthesized by the reaction of 2-aminophenols with alkynones .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As mentioned earlier, benzo[b][1,4]oxazepines can be synthesized from 2-aminophenols and alkynones .Aplicaciones Científicas De Investigación
Serotonin Type-3 (5-HT3) Receptor Antagonists
Research has identified quinoxalin-2-carboxamides as potential serotonin type-3 (5-HT3) receptor antagonists, suggesting their utility in treating conditions like nausea and vomiting associated with chemotherapy, as well as anxiety disorders. The pharmacological evaluation demonstrated that these compounds exhibit 5-HT3 receptor antagonism, with specific derivatives showing significant potency. This suggests their potential application in developing new therapeutic agents targeting 5-HT3 receptors (Mahesh et al., 2011).
Anticancer Activity
Another study explored the synthesis and evaluation of new quinoxaline derivatives for their EGFR-TK inhibition and anticancer activity. Certain quinoxaline-2-carboxamide derivatives exhibited noteworthy anti-proliferative effects against various cancer cell lines, highlighting their potential as promising anticancer agents with EGFR inhibitory activity. This underlines the versatility of quinoxaline derivatives in cancer research, providing a foundation for future anticancer drug development (Ahmed et al., 2020).
Bis-heterocyclic Scaffolds
Researchers have developed an efficient protocol to synthesize bis-heterocyclic oxazepin-quinoxaline derivatives, presenting a novel class of bifunctional compounds. These compounds could have significant implications in medicinal chemistry, given their complex structure and potential biological activity. The study presents a new avenue for the development of therapeutic agents based on oxazepin-quinoxaline scaffolds (Hajishaabanha & Shaabani, 2014).
Depression Management
Quinoxalin-2-carboxamides have also been investigated for their potential as 5-HT3 receptor antagonists in managing depression. The structure-activity relationship (SAR) studies suggest that these compounds could offer new therapeutic options for depression treatment, with certain derivatives displaying significant anti-depressant-like activity. This highlights the compound's potential utility in neuropsychiatric disorder management (Mahesh et al., 2010).
Propiedades
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-19-13-27-18-8-4-1-5-14(18)12-24(19)10-9-21-20(26)17-11-22-15-6-2-3-7-16(15)23-17/h1-8,11H,9-10,12-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCBERBBPXGGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)
![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-methoxybenzaldehyde](/img/structure/B2854726.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2854728.png)
![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)

![2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B2854733.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2854735.png)

![N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2854739.png)

![2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2854743.png)
